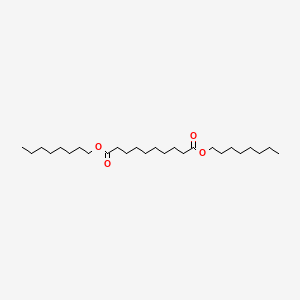

Di-n-octyl sebacate

描述

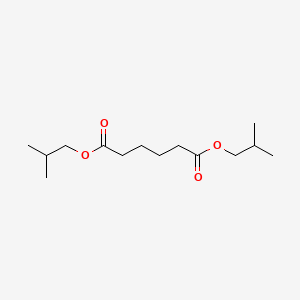

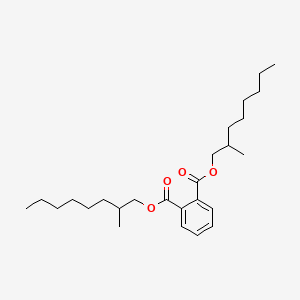

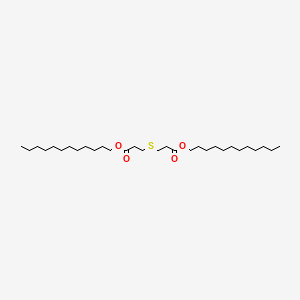

Di-n-octyl sebacate, also known as dioctyl sebacate (DOS), DEHS, and BEHS, is an organic compound which is the diester of sebacic acid and 2-ethylhexanol . It is an oily colorless liquid and is used as a plasticizer, including in the explosive C4 . It has also found use in Dot 5 brake fluid, in ester-based engine oils and additives, as seed particle for Particle Image Velocimetry (PIV) and as a model compound that forms stable aerosols .

Molecular Structure Analysis

The molecular formula of Di-n-octyl sebacate is C26H50O4 . Its average mass is 426.673 Da and its monoisotopic mass is 426.370911 Da .Physical And Chemical Properties Analysis

Di-n-octyl sebacate has a density of 0.9±0.1 g/cm³ . Its boiling point is 442.0±13.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.9±3.0 kJ/mol . The flash point is 198.4±18.2 °C . The index of refraction is 1.455 . The molar refractivity is 126.1±0.3 cm³ . It has 4 H bond acceptors, 0 H bond donors, and 25 freely rotating bonds .科学研究应用

C26H50O4 C_{26}H_{50}O_{4} C26H50O4

and a molecular weight of 426.68 . It is known for its utility in various scientific applications due to its chemical properties. Below is a comprehensive analysis of its unique applications across different fields of scientific research:Plasticizer in Polymer Research

Di-n-octyl sebacate is widely used as a plasticizer in the production of plastics. It imparts flexibility and durability to polymers, making it an essential additive in the manufacturing of items that require a degree of pliability, such as PVC tubing, garden hoses, and some types of packaging materials .

Organic Synthesis

In organic chemistry, Di-n-octyl sebacate serves as a solvent and a reagent for various synthesis processes. Its stability and non-reactivity under certain conditions make it suitable for use in reactions that require inert environments .

Aerospace Lubricants

Due to its excellent low-temperature properties and resistance to oxidation, Di-n-octyl sebacate is used in the formulation of lubricants for aerospace applications. These lubricants are crucial for maintaining the functionality of aircraft components under extreme conditions .

Environmental Science

In environmental science, Di-n-octyl sebacate is used in the study of aerosol particles and their behavior in the atmosphere. It acts as a seed in chamber experiments to understand the volatility and partitioning of organic compounds in the air .

Heat Transfer Fluids

The compound’s high boiling point and thermal stability make it an ideal choice for use as a heat transfer fluid in systems that require the maintenance of consistent temperatures over prolonged periods .

Medicinal Chemistry

Di-n-octyl sebacate can be utilized in medicinal chemistry for the preparation of certain drug formulations. Its role as a non-toxic plasticizer makes it suitable for use in pharmaceutical products that require flexibility, such as coating agents for pills .

Cosmetic Industry

In the cosmetic industry, Di-n-octyl sebacate finds application as an emollient and softening agent in skincare products. Its ability to create a smooth texture and provide moisture retention is highly valued .

Food Packaging

As a plasticizer that is considered safe for contact with food, Di-n-octyl sebacate is used in the production of food packaging materials. It ensures that the packaging remains flexible and durable while being non-toxic .

作用机制

Target of Action

The primary targets of Di-n-octyl sebacate are polymeric materials. It is used to increase the malleability and flexibility of these materials .

Mode of Action

Di-n-octyl sebacate interacts with its targets by integrating into the polymer matrix. This integration increases the distance between polymer chains, thereby enhancing their flexibility and malleability .

Biochemical Pathways

The degradation process involves the conversion of Di-n-octyl sebacate to phthalic acid, which is then consumed via the tricarboxylic acid (TCA) cycle .

Pharmacokinetics

Its metabolism likely involves biodegradation, as mentioned above .

Result of Action

The primary result of Di-n-octyl sebacate’s action is the increased flexibility and malleability of polymeric materials . On a molecular level, this is achieved through the integration of the compound into the polymer matrix .

Action Environment

The action of Di-n-octyl sebacate is influenced by various environmental factors. For instance, its efficacy as a plasticizer can be affected by the temperature and the specific characteristics of the polymer it is integrated into . Furthermore, its stability can be influenced by environmental conditions such as the presence of certain microorganisms capable of biodegrading the compound .

属性

IUPAC Name |

dioctyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-3-5-7-9-15-19-23-29-25(27)21-17-13-11-12-14-18-22-26(28)30-24-20-16-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMDHDXOBDPUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047537 | |

| Record name | Dioctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-n-octyl sebacate | |

CAS RN |

2432-87-3 | |

| Record name | Dioctyl decanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl decanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-n-octyl sebacate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL DECANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG4EO6A0O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

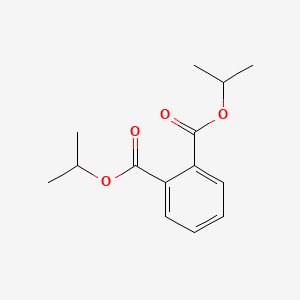

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

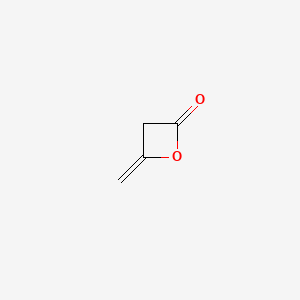

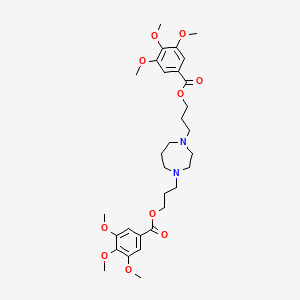

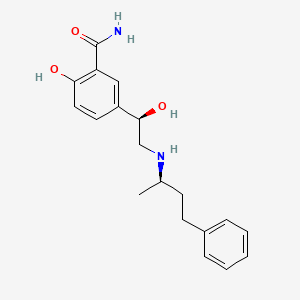

Feasible Synthetic Routes

Q & A

ANone: Dioctyl Sebacate (also known as Di-n-octyl sebacate) has the molecular formula C26H50O4 and a molecular weight of 426.68 g/mol.

A: While the provided research papers do not contain detailed spectroscopic data, the FTIR spectrum of Dioctyl Sebacate shows low absorption in the 4000 to 1000 cm−1 region. [] This property makes it suitable for use as an interface in LC-FTIR analysis.

A: Dioctyl Sebacate is widely employed as a plasticizer in various materials. For instance, it is used in PVC to improve its low-temperature flexibility. [] It is also used in the preparation of PVC stone-bumping resistant paint, contributing to its thixotropic performance and enhancing adhesive force. []

A: Research has shown that Dioctyl Sebacate can be replaced by the volatile liquid FC-40 as a pressure-transmitting medium for pressure gauge calibrations. FC-40, due to its volatility, offers easier removal from pressure gauges and tubing compared to Dioctyl Sebacate. []

A: Studies have demonstrated that short-chain organic acids (C2 to C5) exhibit excellent stability in aqueous solutions for up to 6 months after being prepared for gas chromatographic analysis. This preparation involves protein precipitation using metaphosphoric acid-H2SO4 and subsequent refrigeration at 4°C in stoppered tubes. []

ANone: The provided research papers do not mention any catalytic properties or applications of Dioctyl Sebacate.

A: Yes, secondary electron yield measurements of salt particles coated with Dioctyl Sebacate films provide valuable insights into the film structure on aerosol particles. [] The technique utilizes the significant differences in secondary electron yields between organic compounds and certain salts to create a measurable contrast between clean and coated particles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。